Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate
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Overview
Description
Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a brominated phenyl group, and a chlorinated benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, a benzoic acid derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromophenyl group.
Esterification: Finally, the compound is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the ester to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or dehalogenated compounds.
Scientific Research Applications
Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate involves its interaction with specific molecular targets. The bromophenyl and chlorobenzoate groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((2-chlorophenyl)amino)-4-bromobenzoate
- Methyl 3-((2-fluorophenyl)amino)-4-chlorobenzoate
- Methyl 3-((2-iodophenyl)amino)-4-chlorobenzoate
Uniqueness
Methyl 3-((2-bromophenyl)amino)-4-chlorobenzoate is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C14H11BrClNO2 |
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Molecular Weight |
340.60 g/mol |
IUPAC Name |
methyl 3-(2-bromoanilino)-4-chlorobenzoate |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-14(18)9-6-7-11(16)13(8-9)17-12-5-3-2-4-10(12)15/h2-8,17H,1H3 |
InChI Key |
MKLVOAHNVSOFPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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